Carbamic acid, [(2S)-2-fluoro-3-hydroxypropyl]-, 1,1-dimethylethyl ester (9CI)
Overview
Description
Carbamic acid, [(2S)-2-fluoro-3-hydroxypropyl]-, 1,1-dimethylethyl ester (9CI), also known as Compound A, is a synthetic compound. It has a molecular formula of C8H16FNO3 and a molecular weight of 193.22 g/mol. This compound is a type of carbamic acid, which can be seen as both an amine and carboxylic acid .
Physical and Chemical Properties Analysis
This compound has a predicted boiling point of 301.4±25.0 °C and a predicted density of 1.010±0.06 g/cm3 . Its pKa is predicted to be 12.61±0.46 .Scientific Research Applications
Enantioselective Synthesis:
- The compound has been used in the diastereoselective microbial reduction process, which is crucial for the synthesis of HIV protease inhibitor Atazanavir. The process involves the reduction of a similar carbamic acid using microbial cultures, with Rhodococcus, Brevibacterium, and Hansenula strains demonstrating significant yields and purity levels (Patel et al., 2003).
Synthesis of Anilines:
- Carbamic acid 2-trimethylsilylethyl ester, akin to the compound , has been utilized as an ammonia equivalent in palladium-catalyzed amination of aryl halides and chlorides, proving its importance in the preparation of anilines with sensitive functional groups (Mullick et al., 2010).
Development of Tolylenediisocyanate Synthesis Process:
- The related carbamic acid esters have been used to develop a non-phosgene process to synthesize tolylenediisocyanate, highlighting the versatility of carbamic acid derivatives in creating environmentally friendlier chemical processes (Aso & Baba, 2003).
Antitumor Activity:
- Amino acid ester derivatives containing 5-fluorouracil have been synthesized using similar carbamic acid compounds. These derivatives exhibited significant antitumor activity, indicating the potential pharmaceutical applications of carbamic acid derivatives (Xiong et al., 2009).
Mechanism of Action
Mode of Action
For instance, some carbamates inhibit the action of acetylcholinesterase, an enzyme crucial for nerve signal transmission .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Tert-butyl N-[(2S)-2-fluoro-3-hydroxypropyl]carbamate . These factors can include pH, temperature, presence of other compounds, and the specific biological environment within the body.
Properties
IUPAC Name |
tert-butyl N-[(2S)-2-fluoro-3-hydroxypropyl]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16FNO3/c1-8(2,3)13-7(12)10-4-6(9)5-11/h6,11H,4-5H2,1-3H3,(H,10,12)/t6-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXXNEFMIRPHICR-LURJTMIESA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CO)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H](CO)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16FNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501184606 | |
Record name | 1,1-Dimethylethyl N-[(2S)-2-fluoro-3-hydroxypropyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501184606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
344413-84-9 | |
Record name | 1,1-Dimethylethyl N-[(2S)-2-fluoro-3-hydroxypropyl]carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=344413-84-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl N-[(2S)-2-fluoro-3-hydroxypropyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501184606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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